![molecular formula C25H22ClN3O4 B11143885 N-(4-chlorophenyl)-2-{1-[(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11143885.png)
N-(4-chlorophenyl)-2-{1-[(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
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Overview
Description
N-(4-CHLOROPHENYL)-2-{1-[2-(4-METHYLPHENOXY)ACETYL]-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDE is a complex organic compound with a molecular formula of C15H14ClNO2 This compound is known for its unique structure, which includes a chlorophenyl group, a methoxyphenoxy group, and a tetrahydroquinoxalinone moiety
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-2-{1-[2-(4-METHYLPHENOXY)ACETYL]-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction begins with the preparation of an intermediate compound by reacting 4-chlorophenylamine with 4-methylphenoxyacetic acid under specific conditions.
Cyclization: The intermediate is then subjected to cyclization to form the tetrahydroquinoxalinone ring.
Acetylation: The final step involves acetylation of the cyclized product to obtain the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(4-CHLOROPHENYL)-2-{1-[2-(4-METHYLPHENOXY)ACETYL]-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-{1-[2-(4-METHYLPHENOXY)ACETYL]-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDE has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-{1-[2-(4-METHYLPHENOXY)ACETYL]-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-2-{1-[2-(4-METHYLPHENOXY)ACETYL]-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDE can be compared with other similar compounds, such as:
N-(4-CHLORO-2-METHYLPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE: This compound has a similar structure but differs in the position of the chlorine and methoxy groups.
N-(2,4-DICHLOROPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE: This compound contains two chlorine atoms on the phenyl ring, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C25H22ClN3O4 |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-[2-(4-methylphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C25H22ClN3O4/c1-16-6-12-19(13-7-16)33-15-24(31)29-21-5-3-2-4-20(21)28-25(32)22(29)14-23(30)27-18-10-8-17(26)9-11-18/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,32) |
InChI Key |
FIGXGKNPBNLFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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